Xamoterol hemifumarate is a pharmaceutical compound primarily recognized as a selective partial agonist of the β1-adrenoceptor. It is utilized in the treatment of heart failure and has been studied for its ability to improve both systolic and diastolic cardiac function. The compound is categorized under adrenergic agents, specifically targeting β1-adrenergic receptors while exhibiting minimal activity on β2-adrenergic receptors. Its chemical formula is with a molecular weight of approximately 397.43 g/mol .
Xamoterol hemifumarate was developed by AstraZeneca and is classified as a small organic molecule within the group of morpholine carboxylic acids and derivatives. It is recognized for its role in cardiac therapy, particularly in managing heart failure by enhancing cardiac output without inducing significant tachycardia or hypertension, which are common side effects of other adrenergic agonists .
The synthesis of Xamoterol hemifumarate involves several steps, primarily focusing on the preparation of the xamoterol base followed by its conversion into the hemifumarate salt.
Methods and Technical Details:
The molecular structure of Xamoterol hemifumarate features a complex arrangement that includes a morpholine ring and several functional groups conducive to its pharmacological activity.
Structural Data:
The structure exhibits multiple hydroxyl groups and an amine linkage, which are critical for its interaction with adrenergic receptors.
Xamoterol hemifumarate participates in various chemical reactions that are essential for its synthesis and potential modifications.
Reactions:
Xamoterol hemifumarate operates primarily through its action on β1-adrenoceptors, which are predominantly found in cardiac tissues.
Process:
Understanding the physical and chemical properties of Xamoterol hemifumarate is vital for its application in research and therapeutic settings.
Physical Properties:
Chemical Properties:
Xamoterol hemifumarate has several scientific uses primarily related to cardiovascular research:
Adrenergic receptors (adrenoceptors) are G protein-coupled receptors (GPCRs) that mediate physiological responses to catecholamines—epinephrine and norepinephrine. These receptors are categorized into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes based on their ligand affinity, signaling pathways, and tissue distribution [7]. The β₁-adrenoceptor subtype predominates in cardiac tissue (constituting 70–80% of total cardiac β-adrenoceptors), where its activation stimulates Gₛ proteins, activating adenylyl cyclase to increase cyclic adenosine monophosphate (cAMP) production [1] [4]. This cascade enhances cardiac contractility (positive inotropy), accelerates heart rate (positive chronotropy), and facilitates atrioventricular conduction (positive dromotropy) [1] [7].
In the central nervous system, β₁-adrenoceptors regulate neurotransmitter release, neuroinflammation, and cognitive processes. Their activation modulates synaptic plasticity and neurotrophic factor expression, implicating them in conditions like Alzheimer’s disease and neuroinflammatory disorders [8]. The β₂-adrenoceptor, abundant in bronchial and vascular smooth muscle, promotes vasodilation and bronchodilation when activated. In contrast, β₃-adrenoceptors mediate lipolysis in adipose tissue and thermogenesis [1] [7].
Table 1: Adrenergic Receptor Subtypes and Primary Physiological Roles
Receptor Subtype | Primary Signaling Pathway | Cardiovascular Effects | Non-Cardiovascular Roles |
---|---|---|---|
β₁ | Gₛ-AC-cAMP | Increased contractility, heart rate, conduction | Renal renin release |
β₂ | Gₛ-AC-cAMP (also Gᵢ) | Vasodilation, mild inotropy | Bronchodilation, glycogenolysis |
β₃ | Gₛ-AC-cAMP | Minimal cardiac effect | Lipolysis, thermogenesis |
α₁ | Gq-PLC-IP₃/DAG | Vasoconstriction | Hepatic gluconeogenesis |
α₂ | Gᵢ-AC-cAMP inhibition | Vasoconstriction (postsynaptic) | Inhibited insulin release, platelet aggregation |
Full β-adrenoceptor agonists (e.g., isoproterenol) cause maximal receptor activation but risk adverse effects like tachycardia, arrhythmias, and receptor desensitization due to sustained cAMP elevation [1] [6]. Antagonists (beta-blockers) counteract excessive catecholamine stimulation but can depress basal cardiac function. Partial agonists occupy receptor sites while eliciting submaximal responses (intrinsic sympathomimetic activity, ISA). This property enables modulation rather than complete blockade of adrenergic tone [6] [10].
β₁-Selective partial agonists specifically target cardiac tissue with reduced affinity for β₂-adrenoceptors, minimizing bronchoconstrictive or metabolic side effects [1] [3]. They exhibit "context-dependent efficacy": Under high catecholamine stress (e.g., exercise), they antagonize excessive β₁-stimulation, blunting heart rate and contractility. Under low sympathetic tone (e.g., rest), they provide mild agonism, supporting cardiac output without provoking tachyarrhythmias [3] [6]. This dual functionality is advantageous in chronic heart failure, where preserving baseline inotropy while preventing catecholamine toxicity is therapeutic [3]. Mechanistically, partial agonists may reduce receptor desensitization by limiting β-arrestin recruitment and internalization compared to full agonists [8].
Xamoterol (free base: C₁₆H₂₅N₃O₅; hemifumarate: C₃₆H₅₄N₆O₁₄) emerged from efforts to refine ISA into cardioselective agents. Developed by ICI Pharmaceuticals in the early 1980s, it evolved from structure-activity studies of pronethalol and practolol [1] [4]. Its molecular design incorporates:
Xamoterol hemifumarate (chemical name: (R,S)-N-[2-[[(2-hydroxy-3-[4-hydroxyphenoxy]propyl]amino]ethyl] morpholine-4-carboxamide hemifumarate) is a white crystalline solid soluble in dimethyl sulfoxide and water [5]. Pharmacologically, it is classified as a third-generation β-adrenoceptor ligand with:
Table 2: Evolution of Beta-Adrenergic Receptor Ligands
Generation | Key Features | Prototype Agents | Clinical Limitations |
---|---|---|---|
First (1960s) | Nonselective antagonism | Propranolol, timolol | Bronchospasm, reduced peripheral flow |
Second (1970s) | β₁-Selective antagonism | Metoprolol, atenolol | Reduced resting cardiac output |
Third (1980s+) | β₁-Selective partial agonism or vasodilatory activity | Xamoterol, celiprolol | Limited efficacy in severe heart failure |
James Black’s Nobel Prize-winning work (1988) on propranolol catalyzed beta-blocker development [1] [4]. Xamoterol represented an innovation by merging ISA with selectivity, entering clinical use for mild heart failure in Europe (1988). However, its withdrawal in the 1990s (due to risks in severe failure) underscores the complexity of partial agonism dosing [3] [8]. Contemporary research explores biased agonism of xamoterol analogs to enhance G-protein signaling over β-arrestin pathways, potentially improving safety [8].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7